(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enenitrile
Overview
Description
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enenitrile is a complex organic compound that features a combination of chromenyl, thiazolyl, and quinolinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 6-bromo-2-oxochromene, 2-chloro-7-methylquinoline, and thiazole derivatives. The key steps in the synthesis may involve:
Formation of the chromenyl-thiazolyl intermediate: This step can be achieved through a condensation reaction between 6-bromo-2-oxochromene and a thiazole derivative under basic conditions.
Coupling with quinoline derivative: The intermediate is then coupled with 2-chloro-7-methylquinoline using a suitable coupling agent such as palladium catalysts in the presence of a base.
Formation of the prop-2-enenitrile moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to its complex structure and functional groups.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of (E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, inhibiting or activating their function.
Interfering with cellular processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloroquinolin-3-yl)prop-2-enenitrile
- (E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-methylquinolin-3-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enenitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13BrClN3O2S/c1-13-2-3-14-7-16(23(27)29-20(14)6-13)8-17(11-28)24-30-21(12-33-24)19-10-15-9-18(26)4-5-22(15)32-25(19)31/h2-10,12H,1H3/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVGHBAFMSHCFM-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13BrClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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